molecular formula C6H9NS B011062 (4-Methylthiophen-2-yl)methanamine CAS No. 104163-39-5

(4-Methylthiophen-2-yl)methanamine

Cat. No. B011062
CAS RN: 104163-39-5
M. Wt: 127.21 g/mol
InChI Key: CKQHNKAVFNDGMK-UHFFFAOYSA-N
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Description

(4-Methylthiophen-2-yl)methanamine, also known as 4-MTA, is an organosulfur compound that has recently been studied for its potential applications in scientific research and drug development. This compound is a derivative of the amino acid methionine, and it has been found to have a variety of biological activities and pharmacological effects.

Scientific Research Applications

  • Synthesis and Characterization : Shimoga et al. (2018) synthesized 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine and characterized it using spectroscopic methods, highlighting the compound's potential in chemical synthesis and material science (Shimoga, Shin, & Kim, 2018).

  • Antidepressant Activity : A study by Sniecikowska et al. (2019) demonstrated that novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine exhibit high affinity for serotonin 5-HT1A receptors, suggesting their use in developing antidepressants (Sniecikowska et al., 2019).

  • Anticancer Applications : Mbugua et al. (2020) researched new palladium(II) and platinum(II) complexes based on pyrrole Schiff bases, including derivatives of methanamine, showing promising anticancer activity and selectivity, potentially useful for targeted cancer therapy (Mbugua et al., 2020).

  • Cytotoxic Effect in Cancer Cells : Ferri et al. (2013) studied Pt(II) complexes with 1-methyl-1H-imidazol-2-yl)-methanamine, finding significant cytotoxic activity in cancer cells, comparable to cisplatin in some cell lines (Ferri et al., 2013).

  • Chemosensors for Metal Ions : Pedras et al. (2007) developed two new azomethine-thiophene ligands showing potential as chemosensors for Ni(II) and Pd(II) ions (Pedras et al., 2007).

  • Drug Discovery : Yarmolchuk et al. (2011) reported that hexahydro-2H-thieno[2,3-c]pyrrole is a promising scaffold for creating 3D-shaped molecules in compound libraries, offering potential for new drug discovery (Yarmolchuk et al., 2011).

  • Bone Formation Enhancement : Pelletier et al. (2009) discovered that (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, a wingless beta-catenin agonist, increases bone formation rate, showing potential for osteoporosis treatment (Pelletier et al., 2009).

properties

IUPAC Name

(4-methylthiophen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c1-5-2-6(3-7)8-4-5/h2,4H,3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQHNKAVFNDGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383748
Record name (4-methylthiophen-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104163-39-5
Record name 4-Methyl-2-thiophenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104163-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-methylthiophen-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 104163-39-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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